molecular formula C19H21BrN4O2S B10980737 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B10980737
M. Wt: 449.4 g/mol
InChI Key: XBDBCCZJVBZFFK-UHFFFAOYSA-N
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Description

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a bromophenyl group, a thiazole ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol typically involves multiple steps. One common approach is the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions can be performed using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Compounds with thiazole and pyrrole structures have demonstrated effectiveness against various bacterial and fungal strains. Preliminary studies suggest that 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol may exhibit similar antimicrobial properties. Research has shown that derivatives of thiazole can inhibit the growth of pathogens such as:

Pathogen TypeExample StrainsActivity Observed
BacteriaEscherichia coli, Staphylococcus aureusInhibition of growth
FungiCandida albicans, Aspergillus nigerAntifungal activity

Anticancer Potential

The compound's structure suggests potential anticancer properties, as many thiazole derivatives have been linked to cancer cell apoptosis. Studies involving similar compounds indicate they may act on various cancer cell lines by:

  • Inducing cell cycle arrest
  • Promoting apoptosis through mitochondrial pathways

Research findings indicate that the compound may interact with specific molecular targets involved in cancer progression.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been suggested through its structural similarities with known anti-inflammatory agents. Studies have indicated that compounds containing pyrrole rings can inhibit pro-inflammatory cytokines.

Interaction Studies

Interaction studies are crucial for understanding the compound's mechanism of action. Techniques employed include:

TechniquePurpose
Surface Plasmon Resonance (SPR)To measure binding affinity to targets
Molecular DockingTo predict interaction sites on enzymes
Enzyme Inhibition AssaysTo assess functional impact on biological pathways

These studies help elucidate how the compound interacts with specific proteins or enzymes, providing insights into its therapeutic potential.

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

A study demonstrated that thiazole derivatives exhibited significant antimicrobial activity against Staphylococcus aureus, suggesting similar efficacy for the compound .

Case Study 2: Anticancer Activity

Research indicated that pyrrole derivatives could induce apoptosis in breast cancer cells through mitochondrial pathways . This suggests that the compound may have comparable effects on cancer cell lines.

Case Study 3: Anti-inflammatory Mechanism

A paper highlighted how certain pyrrole-containing compounds could inhibit TNF-alpha production in macrophages, indicating potential for anti-inflammatory applications .

Mechanism of Action

The mechanism of action of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties

Biological Activity

The compound 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic molecule that integrates multiple heterocyclic structures, notably thiazole and pyrrole rings. Its unique arrangement of substituents, including a bromophenyl group, suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C21H22BrN5OSC_{21}H_{22}BrN_5OS, with a molecular weight of approximately 498.4 g/mol. The structural features are summarized in the following table:

Attribute Details
Molecular Formula C21H22BrN5OSC_{21}H_{22}BrN_5OS
Molecular Weight 498.4 g/mol
CAS Number 1676085-73-6

Antimicrobial Properties

Compounds containing thiazole and pyrrole moieties have demonstrated significant antimicrobial activity against various bacterial and fungal strains. For instance, thiazole derivatives are known for their effectiveness against both Gram-positive and Gram-negative bacteria. Preliminary studies on similar compounds suggest that this specific structure may enhance the antimicrobial efficacy due to the presence of the bromophenyl group, which can increase lipophilicity and improve membrane penetration.

Anticancer Activity

The anticancer potential of compounds similar to This compound has been explored in various studies. For example, thiazole and pyrrole derivatives have been reported to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific combination of structural elements in this compound may contribute to its ability to interact with key biological targets involved in cancer progression .

Neuroprotective Effects

Some derivatives of pyrrole have shown neuroprotective effects in preclinical models. The morpholine moiety in this compound could potentially enhance its interaction with neural receptors or enzymes involved in neurodegenerative processes. This aspect warrants further investigation to elucidate the mechanisms underlying its neuroprotective properties .

Synthesis and Evaluation

A study focused on synthesizing similar compounds demonstrated that modifications to the thiazole and pyrrole rings significantly affected biological activity. The synthesized derivatives were tested for their antimicrobial and anticancer activities using standard assays (e.g., MTT assay for cytotoxicity). The results indicated that certain modifications led to enhanced potency against specific cancer cell lines .

Interaction Studies

Research has also been conducted on the binding affinity of this compound to various biological targets, including enzymes and receptors. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to determine binding kinetics and thermodynamics, providing insights into how structural variations influence biological activity .

Properties

Molecular Formula

C19H21BrN4O2S

Molecular Weight

449.4 g/mol

IUPAC Name

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-morpholin-4-ylethyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C19H21BrN4O2S/c20-14-3-1-13(2-4-14)15-12-27-19(22-15)17-16(25)11-24(18(17)21)6-5-23-7-9-26-10-8-23/h1-4,12,21,25H,5-11H2

InChI Key

XBDBCCZJVBZFFK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)Br)O

Origin of Product

United States

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